2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a methoxyphenyl group, and a trifluoromethoxyphenyl group attached to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring (imidazole). The presence of fluorine atoms could also introduce interesting properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The imidazole ring is a common feature in many biologically active molecules and is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The preparation and structural elucidation of compounds closely related to 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole reveal significant insights into their chemical synthesis and molecular structures. For instance, the synthesis, spectroscopic, and crystal structure analysis of related imidazo[2,1-b][1,3,4]thiadiazole derivatives highlight the methodologies for obtaining these compounds and their supramolecular interactions, such as C–H⋯O, C–H⋯N, and π–π stacking, contributing to their stability and potential functional properties (Banu et al., 2013). These analyses provide a foundational understanding of their chemical behavior and potential applications in various fields, including material science and pharmacology.
Antioxidant and Lubricant Additives
Functionalized imidazoles, including derivatives similar to the compound of interest, have been evaluated for their antioxidant properties, particularly as additives in lubricating oils. The specific substitution at the 2-position with thiol, thiomethyl, and thiobenzyl groups has shown to influence the antioxidant capacity of these compounds. Such studies offer insights into designing more effective antioxidant agents for industrial applications, with particular relevance to enhancing the oxidative stability of lubricants (Ashry et al., 2014).
Electron Transfer and Redox Mediators
Research into triarylimidazoles (TAIs), which are structurally related to the compound , has demonstrated their potential as organic electron transfer redox mediators. This class of compounds facilitates indirect electrochemical C-H bonds activation and functionalization, showing promise for applications in electrocatalysis and organic synthesis. Understanding the electron transfer rates and mechanisms of action for these compounds broadens the scope of their utility in chemical processes, including the development of new methodologies for the functionalization of organic molecules (Lu et al., 2014).
Photophysical Properties and Fluorescence Probes
The study of fluorophores closely related to this compound, such as benzoxazole and benzothiazole derivatives, reveals their applicability to fluorescent probes sensing pH and metal cations. These compounds exhibit sensitivity to pH changes and selectivity towards specific metal ions, attributed to the acidity of the fluorophenol moiety. This property is critical for developing sensitive and selective fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).
Mechanism of Action
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N2O2S/c1-31-20-10-4-17(5-11-20)22-14-29-23(33-15-16-2-6-18(25)7-3-16)30(22)19-8-12-21(13-9-19)32-24(26,27)28/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUOOKQBGLWNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.